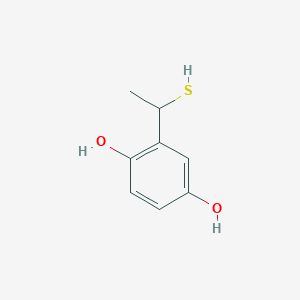

2-(1-Sulfanylethyl)benzene-1,4-diol

描述

2-(1-Sulfanylethyl)benzene-1,4-diol (C₈H₁₀O₂S) is a hydroquinone derivative featuring a thioether (-SCH₂CH₂-) substituent at the C2 position. The benzene-1,4-diol (hydroquinone) core enables redox activity, while the sulfanylethyl group enhances affinity for metal surfaces, particularly gold nanoparticles (AuNPs), via sulfur-gold interactions . This compound is utilized in nanotechnology for stabilizing AuNPs and facilitating electrochemical transformations (e.g., conversion to benzoquinones) .

属性

分子式 |

C8H10O2S |

|---|---|

分子量 |

170.23 g/mol |

IUPAC 名称 |

2-(1-sulfanylethyl)benzene-1,4-diol |

InChI |

InChI=1S/C8H10O2S/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,9-11H,1H3 |

InChI 键 |

XQGUDNSPFMRNKQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=C(C=CC(=C1)O)O)S |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Sulfanylethyl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives followed by reduction and hydroxylation. The reaction conditions often require the presence of strong acids or bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

化学反应分析

Types of Reactions

2-(1-Sulfanylethyl)benzene-1,4-diol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler benzene derivative.

Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .

科学研究应用

2-(1-Sulfanylethyl)benzene-1,4-diol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(1-Sulfanylethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include redox reactions and enzyme inhibition .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological, chemical, and material applications of benzene-1,4-diol derivatives are heavily influenced by substituent groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Antimicrobial Effects:

- This compound: Not explicitly reported, but sulfur groups in analogs (e.g., 2-mercaptododecyl derivative) enhance material compatibility rather than bioactivity .

- Azo derivatives (e.g., (E)-2-(2-nitrophenyl)diazenyl-benzene-1,4-diol): Exhibit potent antimicrobial activity (MIC: 15.63–31.25 µg/mL) against Gram-positive bacteria and Candida albicans due to the conjugated azo group .

- 2-(1S,3R-Dihydroxybutyl)benzene-1,4-diol : Shows weak inhibition against Staphylococcus aureus (MIC: 400 µg/mL), likely due to hydroxyl group polarity .

Anti-inflammatory and Antioxidant Effects:

- Azo derivatives : Demonstrated anti-inflammatory activity in heat-denatured egg albumin assays and DPPH radical scavenging (IC₅₀: <50 µg/mL) .

- (R,Z)-2-(3-Hydroxy-3,7-dimethylocta-1,6-dien-1-yl)benzene-1,4-diol: Inhibits LPS-induced inflammation in RAW264.7 cells by suppressing IL-18, iNOS, and TNF-α .

Chemical Reactivity and Stability

- Redox Activity: The hydroquinone core in this compound undergoes reversible oxidation to benzoquinone, useful in electrochemical applications . 2-(Trifluoromethyl)benzene-1,4-diol: The electron-withdrawing -CF₃ group stabilizes the oxidized form, enhancing utility in antitumor drug design .

- Catalytic Applications: 2-(2-Nitrovinyl)benzene-1,4-diol: Participates in enantioselective domino reactions (e.g., oxa-Michael–Michael–aldol) to synthesize complex heterocycles .

Environmental and Industrial Relevance

- 2-(1-Methyl-octyl)benzene-1,4-diol: Identified as a metabolite in Sphingomonas-mediated degradation of 4-nonylphenol, highlighting its role in bioremediation .

- Long-chain thiol derivatives (e.g., 2-(12-mercaptododecyl)benzene-1,4-diol): Critical for AuNP synthesis due to enhanced colloidal stability via alkyl chain interactions .

生物活性

2-(1-Sulfanylethyl)benzene-1,4-diol, also known as 5-(1-sulfanylethyl)benzene-1,3-diol, is a compound that has garnered interest due to its unique structural features and potential biological activities. The presence of the sulfanylethyl group imparts distinct chemical reactivity and biological properties, making it a subject of various scientific investigations.

The molecular formula for this compound is C8H10O2S, with a molecular weight of 170.23 g/mol. Its structure includes hydroxyl groups that can participate in redox reactions, enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H10O2S |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 5-(1-sulfanylethyl)benzene-1,3-diol |

| Canonical SMILES | CC(C1=CC(=CC(=C1)O)O)S |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals and mitigate oxidative stress. Its hydroxyl groups play a crucial role in this antioxidant activity.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens, making it a candidate for therapeutic applications.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Redox Reactions : The hydroxyl groups can undergo oxidation, leading to the formation of reactive species that interact with cellular components.

- Enzyme Inhibition : The sulfanylethyl group may interact with thiol-containing enzymes and proteins, influencing metabolic pathways and cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antioxidant Studies : A study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests its potential as a protective agent against oxidative damage .

- Antimicrobial Activity : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Effects : Research indicated that treatment with the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Comparison with Related Compounds

The biological activity of this compound can be compared with other phenolic compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Catechol | Moderate | Low | Moderate |

| Hydroquinone | High | Moderate | Low |

常见问题

Q. How can researchers optimize the synthesis of 2-(1-Sulfanylethyl)benzene-1,4-diol for high purity and yield?

To optimize synthesis, consider:

- Stepwise Functionalization : Introduce the sulfanylethyl group to 1,4-dihydroxybenzene via nucleophilic substitution or thiol-ene coupling under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the thiol group .

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity and reduce side reactions .

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) followed by recrystallization from ethanol to isolate high-purity crystals .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and hydrogen bonding between hydroxyl and thiol groups. A downfield shift in hydroxyl protons (δ ~8-10 ppm) indicates strong intramolecular hydrogen bonding .

- FT-IR : Peaks at ~3200-3500 cm (O-H stretch) and ~2550 cm (S-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and rule out impurities .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Oxidative Stability : Monitor S-H bond integrity via UV-Vis spectroscopy under aerobic vs. anaerobic conditions. Thiol groups are prone to oxidation, requiring storage in inert solvents (e.g., degassed DMSO) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s reactivity?

- Density Functional Theory (DFT) : Model reaction pathways (e.g., thiol group oxidation or Michael addition) to predict activation energies and compare with experimental kinetics. For example, DFT can clarify discrepancies in regioselectivity observed in electrophilic aromatic substitution .

- Molecular Docking : Simulate interactions with biomolecules (e.g., enzymes) to reconcile conflicting biological activity data .

Q. What strategies are effective for analyzing competing reaction pathways in functionalization reactions involving this compound?

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in reactions like sulfanylethyl group substitution .

- In Situ Monitoring : Employ techniques like Raman spectroscopy or HPLC-MS to track intermediates in real time during tandem reactions (e.g., Michael addition followed by cyclization) .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

Q. What methodologies validate the electrochemical properties of this compound in sensor applications?

- Cyclic Voltammetry (CV) : Characterize redox peaks to identify oxidation of hydroxyl and thiol groups. A modified carbon nanotube electrode can enhance sensitivity, as demonstrated for similar diol derivatives .

- Controlled-Potential Electrolysis : Quantify electron transfer efficiency and stability over multiple cycles .

Q. How can structure-activity relationship (SAR) studies improve the design of derivatives with enhanced biological activity?

- Functional Group Modulation : Replace the sulfanylethyl group with bioisosteres (e.g., sulfonyl or aminoethyl) and compare antimicrobial or antioxidant efficacy via in vitro assays .

- Hydrogen Bond Analysis : Correlate intramolecular O-H···S interactions (from X-ray data) with solubility and membrane permeability .

Data Analysis and Troubleshooting

Q. How should researchers resolve discrepancies in biological activity data across different assay platforms?

- Standardized Protocols : Use positive controls (e.g., ascorbic acid for antioxidant assays) to normalize results.

- Metabolite Profiling : Perform LC-MS to identify degradation products that may interfere with activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。